molecular formula C14H18N4S B4360711 1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethylphenyl)thiourea

1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethylphenyl)thiourea

Cat. No.: B4360711
M. Wt: 274.39 g/mol
InChI Key: DYQAPLYDTPPTDY-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-ethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a pyrazole ring substituted with methyl groups and a phenyl ring substituted with an ethyl group, connected through a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-ethylphenyl)thiourea typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with 4-ethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-ethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-ethylphenyl)thiourea is used as a ligand in coordination chemistry

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine

In medicinal chemistry, N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-ethylphenyl)thiourea is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-ethylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(phenyl)thiourea
  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-methylphenyl)thiourea
  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-chlorophenyl)thiourea

Uniqueness

N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-ethylphenyl)thiourea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its properties and applications compared to similar compounds.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-4-11-5-7-12(8-6-11)15-14(19)16-13-9(2)17-18-10(13)3/h5-8H,4H2,1-3H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQAPLYDTPPTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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